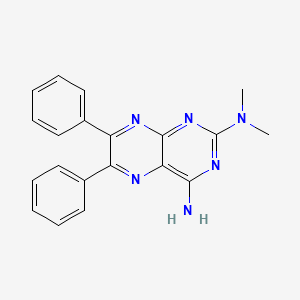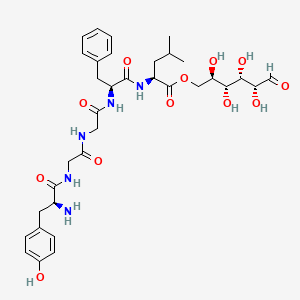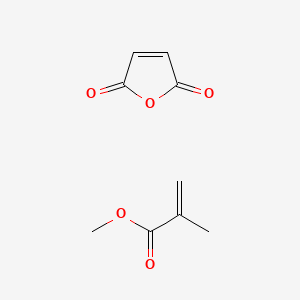
4-Amino-2-(dimethylamino)-6,7-diphenylpteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(dimethylamino)-6,7-diphenylpteridine is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,4,5-triaminopyrimidine with benzil in the presence of a suitable catalyst. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
4-Amino-2-(dimethylamino)-6,7-diphenylpteridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of folate metabolism, which is crucial for DNA synthesis and repair. This makes it a potential candidate for anticancer therapy.
Comparaison Avec Des Composés Similaires
4-Amino-2-phenylpyrimidine: Shares structural similarities but lacks the dimethylamino group.
6,7-Diphenylpteridine: Similar core structure but without the amino and dimethylamino substitutions.
Uniqueness: 4-Amino-2-(dimethylamino)-6,7-diphenylpteridine is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and potential biological activity. This makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
5458-96-8 |
|---|---|
Formule moléculaire |
C20H18N6 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
2-N,2-N-dimethyl-6,7-diphenylpteridine-2,4-diamine |
InChI |
InChI=1S/C20H18N6/c1-26(2)20-24-18(21)17-19(25-20)23-16(14-11-7-4-8-12-14)15(22-17)13-9-5-3-6-10-13/h3-12H,1-2H3,(H2,21,23,24,25) |
Clé InChI |
LQNMZCFTZSFPQN-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=C2C(=N1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,1'-[(Cyclohexylidenemethylene)disulfanediyl]dibenzene](/img/structure/B12793600.png)










